![molecular formula C17H19NO5S B14450808 Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate CAS No. 76510-83-3](/img/structure/B14450808.png)
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate typically involves the formation of the thiazole ring followed by esterification. One common method includes the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde to form the intermediate compound, which is then esterified with diethyl malonate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using catalysts to increase yield and efficiency. The use of microwave-assisted synthesis (MAOS) has also been explored to enhance reaction rates and reduce energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is unique due to its specific ester functional groups and the presence of the thiazole ring, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propiedades
Número CAS |
76510-83-3 |
|---|---|
Fórmula molecular |
C17H19NO5S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-[4-(1,3-thiazol-2-yloxy)phenyl]propanedioate |
InChI |
InChI=1S/C17H19NO5S/c1-4-21-14(19)17(3,15(20)22-5-2)12-6-8-13(9-7-12)23-16-18-10-11-24-16/h6-11H,4-5H2,1-3H3 |
Clave InChI |
PCJYQWSZUIMKNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
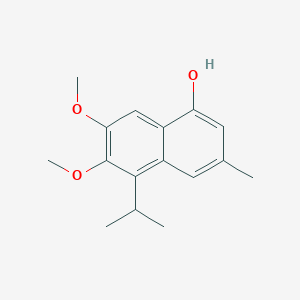

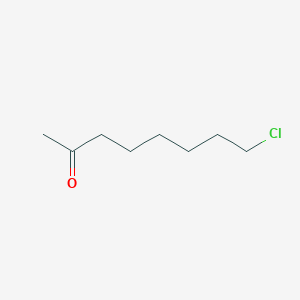
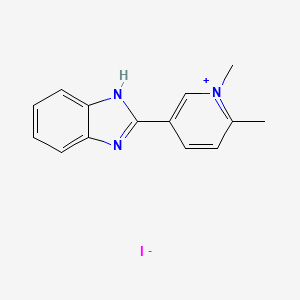
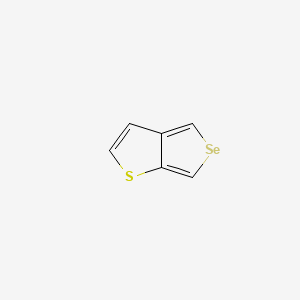
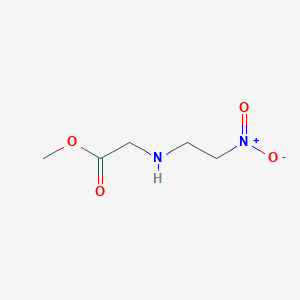
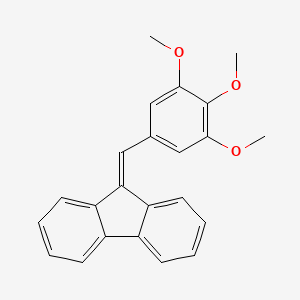

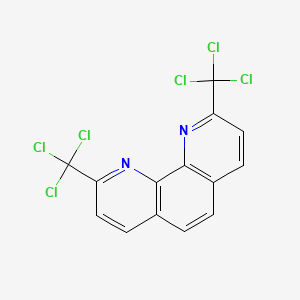
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)

